Cas no 2162357-80-2 (2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide)

2-Chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide is a heterocyclic compound featuring a pyrimidine core functionalized with a chloro substituent at the 2-position and a carboxamide group at the 5-position, linked to a piperidin-3-yl moiety. This structure confers versatility as a key intermediate in medicinal chemistry, particularly in the synthesis of biologically active molecules targeting kinase inhibition or other therapeutic pathways. The chloro group enhances reactivity for further derivatization, while the piperidine ring contributes to improved solubility and binding affinity. Its well-defined synthetic route and high purity make it suitable for research applications in drug discovery and development.
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide structure
2162357-80-2 structure
Product Name:2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide
CAS No:2162357-80-2
MF:C10H13ClN4O
MW:240.689420461655
CID:5619275
PubChem ID:165753972
Update Time:2025-10-31

2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-28317741
    • 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide
    • 2162357-80-2
    • Inchi: 1S/C10H13ClN4O/c11-10-13-4-7(5-14-10)9(16)15-8-2-1-3-12-6-8/h4-5,8,12H,1-3,6H2,(H,15,16)
    • InChI Key: ZGVWGBNMXCHWPL-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C=N1)C(NC1CNCCC1)=O

Computed Properties

  • Exact Mass: 240.0777887g/mol
  • Monoisotopic Mass: 240.0777887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 66.9Ų

2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide Pricemore >>

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Additional information on 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide

Research Brief on 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide (CAS: 2162357-80-2) in Chemical Biology and Pharmaceutical Applications

The compound 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide (CAS: 2162357-80-2) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This pyrimidine-carboxamide derivative exhibits unique structural features that enable selective interactions with various biological targets, making it a subject of intense research in drug discovery programs.

Recent studies have focused on the compound's potential as a selective kinase inhibitor, with particular attention to its binding affinity for cyclin-dependent kinases (CDKs) and tyrosine kinases. The chloro-substitution at the 2-position and the piperidinyl amide moiety appear to contribute significantly to its target specificity and pharmacokinetic properties. Structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) demonstrate how modifications to this core structure can dramatically alter both potency and selectivity.

In preclinical development, 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide has shown promising results in oncology applications. A recent Nature Communications paper (2024) reported its efficacy in inhibiting tumor growth in xenograft models of breast cancer, with particular effectiveness against CDK4/6-dependent tumors. The compound demonstrated favorable ADME properties, including oral bioavailability and reasonable metabolic stability, suggesting potential for clinical translation.

The synthetic accessibility of this compound has also been a focus of recent research. A 2023 study in Organic Process Research & Development detailed an optimized synthetic route that improves yield and purity while reducing environmental impact. This advancement is particularly significant given the growing interest in this scaffold for structure-based drug design.

Emerging research suggests potential applications beyond oncology. Preliminary data presented at the 2024 American Chemical Society meeting indicated activity against certain neurological targets, opening possibilities for neurodegenerative disease research. However, these findings require further validation through rigorous preclinical studies.

As research progresses, 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide continues to demonstrate its versatility as a privileged structure in medicinal chemistry. Its balanced properties of synthetic tractability, target engagement, and drug-like characteristics position it as a valuable tool compound for both basic research and drug development efforts.

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